4-Pyridinecarboxamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-
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Overview
Description
N-[4-(1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a benzodiazole and oxadiazole moiety linked to a pyridine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the formation of the benzodiazole and oxadiazole rings followed by their coupling with pyridine carboxamide. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzodiazole moiety may yield benzodiazole oxides, while reduction of the oxadiazole ring may yield corresponding amines .
Scientific Research Applications
N-[4-(1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole and oxadiazole derivatives, such as:
- N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide
- N-(1H-1,3-benzodiazol-2-yl)-1,3-thiazol-2-yl derivatives
- N-(1H-1,3-benzodiazol-2-yl)-1,3-benzothiazol-2-yl derivatives .
Uniqueness
What sets N-[4-(1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of benzodiazole, oxadiazole, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications and interactions that are not typically observed in other similar compounds .
Properties
Molecular Formula |
C15H10N6O2 |
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Molecular Weight |
306.28 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H10N6O2/c22-15(9-5-7-16-8-6-9)19-14-12(20-23-21-14)13-17-10-3-1-2-4-11(10)18-13/h1-8H,(H,17,18)(H,19,21,22) |
InChI Key |
CHEQMVDDVLQYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NON=C3NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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